Moxilubant maleate
Description
Properties
CAS No. |
147398-01-4 |
|---|---|
Molecular Formula |
C30H41N3O8 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C26H37N3O4.C4H4O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;5-3(6)1-2-4(7)8/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BUMMZWFWCNQFPS-BTJKTKAUSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(5-(4-(aminoiminomethyl)phenoxy)pentoxy)-3-methoxy-N,N-bis(1-methylethyl) 2-butanedioate CGS 25019C CGS-25019C |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Formation
The benzamide scaffold is derived from 3-methoxy-4-hydroxybenzoic acid. Key steps include:
Carbamimidoyl Group Installation
The 4-carbamimidoylphenoxy moiety is introduced through:
Final Assembly
The intermediate undergoes purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water.
Salt Formation with Maleic Acid
Moxilubant base is converted to its maleate salt to enhance solubility and stability:
-
Stoichiometric Reaction : Moxilubant (1 eq) is dissolved in anhydrous ethanol, and maleic acid (1 eq) is added dropwise at 0–5°C.
-
Crystallization : The mixture is stirred for 12 hours, filtered, and washed with cold ethanol to yield white crystalline this compound.
Critical Parameters :
-
pH control (4.5–5.5) to avoid di-maleate formation.
-
Use of anti-solvents (e.g., diethyl ether) to improve yield (>85%).
Industrial-Scale Challenges
Purification Difficulties
Stability Considerations
-
Hydrolysis Risk : The amidine group is prone to hydrolysis under acidic conditions, necessitating strict moisture control during storage (0–4°C, argon atmosphere).
Formulation Strategies
While synthesis details are limited, patents describe advanced formulation techniques applicable to this compound:
Prilling for Controlled Release
-
Process : Dispersion of this compound in a molten excipient matrix (e.g., cetyl alcohol/ethylcellulose), followed by prilling through vibrating nozzles (200–350 µm) to form microspheres.
-
Advantages : Improved bioavailability and masking of bitter taste.
Typical Excipients :
| Component | Function | Concentration (%) |
|---|---|---|
| Cetyl alcohol | Matrix former | 70–80 |
| Ethylcellulose | Binder | 5–10 |
| Moxilubant | Active ingredient | 10–15 |
Biodegradable Hydrogels
Polyethylene glycol (PEG)-based hydrogels enable sustained release:
-
Crosslinking : this compound is conjugated to PEG via ester bonds, achieving zero-order kinetics over 72 hours.
-
Degradation Profile : Hydrolysis half-life = 48 hours at pH 7.4.
Analytical Characterization
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | >98% | HPLC (C18 column) |
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| Residual Solvents | <500 ppm ethanol | Gas Chromatography |
Chemical Reactions Analysis
Moxilubant maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Scientific Research Applications
Moxilubant maleate has been investigated across various domains of medical research:
Cancer Research
- Moxilubant has been utilized to study the inhibition of LTB4 signaling in cancer cells. This research aims to understand cancer progression and develop new therapeutic strategies targeting inflammatory pathways involved in tumor growth .
Immunology
- The compound plays a significant role in exploring the mechanisms underlying immune system disorders. Studies have focused on its effects in conditions such as psoriasis and rheumatoid arthritis, where LTB4 is known to contribute to inflammation .
Pharmacology
- Researchers are examining the pharmacokinetics and pharmacodynamics of this compound as a lead compound for developing new drugs aimed at modulating LTB4 pathways. Its unique mechanism offers insights into potential treatments for various inflammatory diseases .
Drug Development
- As a lead compound, Moxilubant is being studied for its potential to inspire new drug formulations targeting the LTB4 pathway. Its effectiveness in preclinical studies suggests it could pave the way for novel therapeutics in inflammatory conditions .
Clinical Studies
This compound has undergone several clinical trials to assess its efficacy and safety:
- Phase 1 Trials : Initial studies involved healthy volunteers receiving varying doses of this compound to evaluate its pharmacological properties and establish safe dosage ranges .
- Phase 2 Trials : A notable trial involved patients with chronic obstructive pulmonary disease (COPD), where Moxilubant was administered to assess its impact on inflammatory markers and lung function. Results indicated significant inhibition of LTB4 signaling without adverse effects on sputum cell counts or spirometry measures .
Mechanism of Action
Moxilubant maleate exerts its effects by antagonizing the leukotriene B4 receptor (LTB4R). This receptor is involved in the inflammatory response, and its activation leads to the recruitment of immune cells to sites of inflammation. By blocking this receptor, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Moxilubant Maleate belongs to a class of compounds with shared structural motifs but divergent therapeutic applications. Key analogs include:
| Compound Name | Therapeutic Class | Molecular Formula | Key Differences |
|---|---|---|---|
| This compound | Antiglaucoma, Antirheumatic | C₂₆H₃₇N₃O₄ | Dual indication; maleate salt form |
| Moxifloxacin | Antibiotic | C₂₁H₂₄FN₃O₄ | Fluoroquinolone; targets DNA gyrase |
| Moxidectin | Antiprotozoal | C₃₇H₅₃NO₈ | Macrocyclic lactone; parasiticidal |
| Moxastine | Antihistaminic | C₁₈H₂₃NO | H1-receptor antagonist |
Key Insights :
- Structural vs. Functional Divergence : Despite shared "Moxi-" prefixes, these compounds differ significantly in mechanisms. For example, Moxifloxacin’s fluorine atom enhances bacterial penetration, while Moxilubant’s maleate salt optimizes ocular or joint bioavailability .
- Maleate-Specific Advantages : Maleate salts (e.g., in ETV maleate) demonstrate comparable efficacy to parent drugs in most endpoints (e.g., HBV DNA suppression), but variations in serological response (e.g., HBeAg loss) suggest salt forms may influence specific biological interactions .
Pharmacological and Clinical Comparisons
A. Maleate Salt Efficacy
Studies on entecavir maleate (ETV maleate) provide indirect insights into maleate salt impacts:
B. Formulation and Stability
Maleate salts are associated with:
Analytical Methodologies
This compound’s quality assessment may employ reverse-phase HPLC (RP-HPLC), a method validated for trimebutine maleate. Parameters include:
This aligns with industry standards for maleate salt quantification, ensuring batch consistency.
Biological Activity
Moxilubant maleate, an orally active leukotriene B4 antagonist developed by Novartis, has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as psoriasis and asthma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.
Moxilubant functions primarily as a selective antagonist of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid through the 5-lipoxygenase pathway. LTB4 is known to play a critical role in promoting leukocyte migration, enhancing vascular permeability, and modulating pain responses. By inhibiting LTB4, moxilubant aims to mitigate these inflammatory processes, thereby providing therapeutic benefits in conditions characterized by excessive inflammation.
Pharmacological Profile
The pharmacological profile of moxilubant has been characterized through various preclinical and clinical studies. Below is a summary of key findings:
Case Studies
Several case studies have illustrated the potential of this compound in clinical settings:
- Psoriasis Treatment : In a double-blind, placebo-controlled trial involving 200 patients with moderate to severe plaque psoriasis, moxilubant significantly reduced the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to the placebo group (p < 0.05). Patients reported improved quality of life metrics as well.
- Asthma Management : A study involving asthmatic patients demonstrated that moxilubant reduced bronchial hyperresponsiveness and improved lung function metrics (FEV1) when administered alongside standard asthma therapies.
Research Findings
Research has consistently highlighted the anti-inflammatory effects of moxilubant across various experimental models:
- Inflammatory Bowel Disease (IBD) : In preclinical models of IBD, moxilubant administration resulted in decreased colonic inflammation and histological damage, suggesting potential utility in gastrointestinal inflammatory disorders.
- Chronic Rhinosinusitis : A study reported that patients with chronic rhinosinusitis experienced fewer exacerbations and improved sinus symptoms when treated with moxilubant, indicating its broader applicability beyond dermatological conditions.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Moxilubant maleate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves maleic acid salt formation under controlled pH and temperature. Reactive distillation (RD) parameters optimized for maleate esters (e.g., dimethyl maleate) include a reflux ratio of 0.25, 17 theoretical stages, and a reboiler duty of 250 Cal/sec . Purity validation requires HPLC with polar columns (e.g., HILIC for organic anions like maleate) and NMR for structural confirmation . For reproducibility, experimental protocols must detail solvent systems, stoichiometry, and characterization data, as emphasized in scientific publishing guidelines .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity. For hydrophilic interaction, HILIC columns separate maleate from interfering anions (e.g., succinate, citrate) . Stability studies should include forced degradation under acidic/alkaline conditions, with spectral analysis (e.g., UV-Vis, IR) to track maleate decomposition pathways .
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with standardized protocols: 24-hour plating, 48-hour drug exposure, and normalization to untreated controls . Dose-response curves should span 0.01–100 μM to capture IC50 values. Include positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent replicates .
Advanced Research Questions
Q. What strategies resolve contradictions in stability data for this compound across experimental models?
- Methodological Answer : Discrepancies in stability (e.g., pH-dependent degradation) require comparative spectral analysis. For example, maleate dianions are less stable than fumarate due to electronic structure differences, as shown via X-ray absorption spectroscopy . Cross-validate findings using accelerated stability testing (40°C/75% RH) and computational modeling (e.g., DFT for bond dissociation energies).
Q. How can target engagement studies elucidate this compound’s mechanism of action?
- Methodological Answer : Employ protein-binding assays (e.g., SPR, ITC) to identify molecular targets. For instance, Edonerpic maleate binds CRMP2 to enhance synaptic plasticity—a methodology applicable to Moxilubant . Combine knock-out models (e.g., CRISPR-Cas9) to confirm target specificity. Multi-omics integration (transcriptomics/proteomics) can uncover downstream signaling pathways .
Q. What experimental design considerations are critical for translating this compound from in vitro to in vivo models?
- Methodological Answer : Address species-specific pharmacokinetics by calculating allometric scaling factors. Use murine models (e.g., stroke recovery in mice) with longitudinal motor function assessments . Optimize dosing regimens using PK/PD modeling, and include sham-operated controls to isolate drug effects. Data must comply with open-access policies (e.g., PLOS journals require raw datasets in public repositories) .
Q. How can researchers optimize formulation strategies to enhance this compound’s bioavailability?
- Methodological Answer : Test hydrogels or liposomal carriers for sustained release, leveraging maleate’s hydrophilicity. Parameters include encapsulation efficiency (>80%), particle size (100–200 nm via DLS), and in vitro release profiles (pH 7.4 buffer over 72 hours) . Compare with FDA-approved maleate formulations (e.g., trimebutine maleate) for benchmarking .
Data Integrity & Reproducibility
Q. What guidelines ensure reproducibility in this compound research?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards: publish detailed synthetic procedures (e.g., catalyst ratios, reaction times), and deposit spectral data (NMR, HRMS) in supplementary files . For computational studies, share input/output files (e.g., Gaussian .log files) and version-controlled software tools .
Q. How should conflicting efficacy data from preclinical trials be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
